2-(2-Bromopropyl)-1,3-dioxolane
Overview
Description
2-(2-Bromopropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes, which are cyclic acetals. This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a 1,3-dioxolane ring. The structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 2-bromopropane under specific conditions. One common method is to use a base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dioxolane, followed by the addition of 2-bromopropane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopropyl)-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted dioxolanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in solvents like DMF or THF.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes, alkenes, and other functionalized organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromopropyl)-1,3-dioxolane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a building block for the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromopropyl)-1,3-dioxolane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom in the compound acts as a leaving group, allowing the formation of new bonds with nucleophiles. The compound can also participate in oxidation and reduction reactions, leading to the formation of different functional groups. These reactions are facilitated by the presence of the 1,3-dioxolane ring, which stabilizes the intermediate species formed during the reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromopropane: A simple alkyl bromide used in organic synthesis.
1,3-Dioxolane: A cyclic acetal used as a solvent and reagent in organic synthesis.
2-(2-Chloropropyl)-1,3-dioxolane: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromopropyl)-1,3-dioxolane is unique due to the presence of both the bromine atom and the 1,3-dioxolane ring, which imparts specific reactivity and stability to the compound. This combination makes it a valuable intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Properties
IUPAC Name |
2-(2-bromopropyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)4-6-8-2-3-9-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIWPLUCPRZQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1OCCO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620093 | |
Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106334-26-3 | |
Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromopropyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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